![molecular formula C12H16INOS B2428614 2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide CAS No. 96650-17-8](/img/structure/B2428614.png)
2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide
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Overview
Description
The compound “2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide” is a chemical compound with the linear formula C12H16INOS. Its molecular weight is 349.236 and its CAS Number is 96650-17-8 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide” is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Scientific Research Applications
Antitumor or Cytotoxic Activity
Thiazoles have been studied as potential antitumor agents. They may inhibit cancer cell growth or induce apoptosis (programmed cell death). Our compound’s cytotoxic effects could be harnessed for cancer therapy.
Future Directions
A sensitive fluorescent probe (E)-4-(3-(benzo[d]thiazol-2-yl)-4-hydroxy-5-methylstyryl)-1-methylpyridin-1-ium iodide (HBTMP) for the monitoring of pH in mitochondria was rationally exploited. This novel probe exhibited remarkable pH-dependent behavior in the linear range of 5.5–8.0, along with a pKa value of 6.829 ± 0.02627 . This suggests that “2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide” and similar compounds could have potential applications in the field of cellular biology and medicine.
properties
IUPAC Name |
4-(3-methyl-1,3-benzothiazol-3-ium-2-yl)butan-1-ol;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NOS.HI/c1-13-10-6-2-3-7-11(10)15-12(13)8-4-5-9-14;/h2-3,6-7,14H,4-5,8-9H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCWTQQCHPQEKO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)CCCCO.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxybutyl)-3-methylbenzo[d]thiazol-3-ium iodide |
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